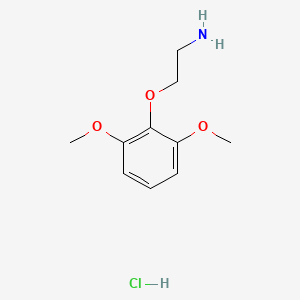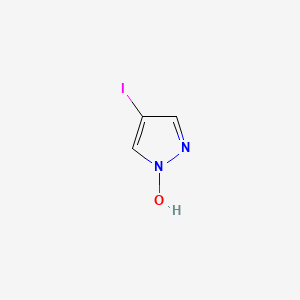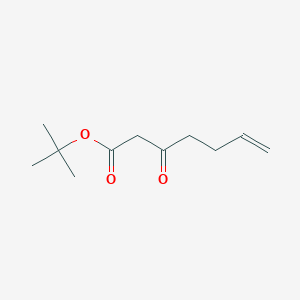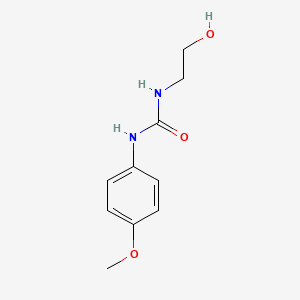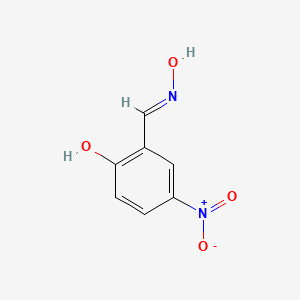
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine
Übersicht
Beschreibung
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HET0016 has been found to inhibit the activity of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.
Wirkmechanismus
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine works by inhibiting the activity of 20-HETE synthase, which is involved in the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of blood pressure and vascular tone. By inhibiting the synthesis of 20-HETE, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can reduce vasoconstriction and inflammation, leading to protective effects in various cardiovascular diseases.
Biochemical and Physiological Effects:
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been shown to have a number of biochemical and physiological effects, particularly in the cardiovascular system. Research has shown that (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can reduce blood pressure, improve endothelial function, and reduce inflammation in various animal models of cardiovascular disease. Additionally, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been shown to have protective effects in models of stroke and myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has several advantages for lab experiments, including its specificity for 20-HETE synthase and its ability to inhibit the activity of this enzyme in vivo. However, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine also has some limitations, including its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, including the development of more potent and specific inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the development of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine as a potential therapeutic agent for cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the protective effects of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine in various animal models of disease.
Wissenschaftliche Forschungsanwendungen
(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. Research has shown that (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine can inhibit the activity of 20-HETE synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. Inhibition of 20-HETE synthesis has been shown to have protective effects in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction.
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCHSAMXPXVNU-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N\O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B3058102.png)
